molecular formula C13H13ClN2O2 B14608657 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride CAS No. 60872-22-2

1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride

Cat. No.: B14608657
CAS No.: 60872-22-2
M. Wt: 264.71 g/mol
InChI Key: KGAQYOUPPCUWLN-UHFFFAOYSA-N
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Description

1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a phenyl group, an isopropyl ether, and a carbonyl chloride functional group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with isopropyl alcohol in the presence of a base to yield the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines to form amides.

    Oxidation and Reduction: The phenyl group can be oxidized to form phenolic derivatives, while the pyrazole ring can undergo reduction to form dihydropyrazoles.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include thionyl chloride, isopropyl alcohol, and various nucleophiles such as amines and water. Major products formed from these reactions include amides, phenolic derivatives, and carboxylic acids.

Scientific Research Applications

1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects. The phenyl and pyrazole moieties contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

60872-22-2

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

1-phenyl-5-propan-2-yloxypyrazole-3-carbonyl chloride

InChI

InChI=1S/C13H13ClN2O2/c1-9(2)18-12-8-11(13(14)17)15-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

KGAQYOUPPCUWLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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